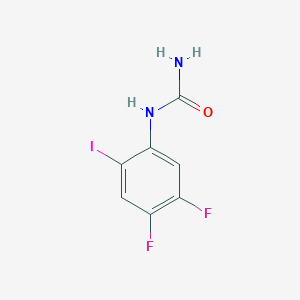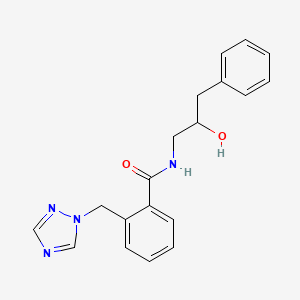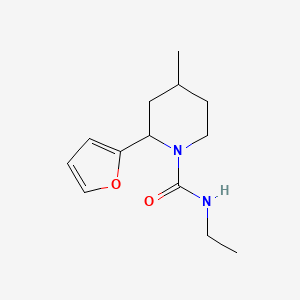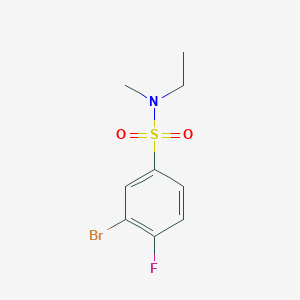
(4,5-Difluoro-2-iodophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Difluoro-2-iodophenyl)urea, also known as DIFU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been found to have significant effects on various biochemical and physiological processes.
Mécanisme D'action
(4,5-Difluoro-2-iodophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of various signaling pathways. This compound has been found to be a selective inhibitor of Aurora A and B kinases, which are involved in cell division and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been found to have significant effects on various biochemical and physiological processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-Difluoro-2-iodophenyl)urea has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been found to be toxic to some non-cancerous cells, which can limit its use in some applications.
Orientations Futures
There are several future directions for the study of (4,5-Difluoro-2-iodophenyl)urea. One area of research is the development of more soluble analogs of this compound, which could improve its efficacy and reduce its toxicity. Another area of research is the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the study of this compound in other disease models, such as autoimmune diseases, could lead to new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of (4,5-Difluoro-2-iodophenyl)urea involves the reaction of 4,5-difluoro-2-iodoaniline with urea in the presence of a catalyst. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
(4,5-Difluoro-2-iodophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent inhibitor of several protein kinases, including Aurora A and B, which are overexpressed in many types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(4,5-difluoro-2-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IN2O/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDZQVKIVNKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(2,3-dihydro-1-benzofuran-3-yl)methanone](/img/structure/B7586594.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)



![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)